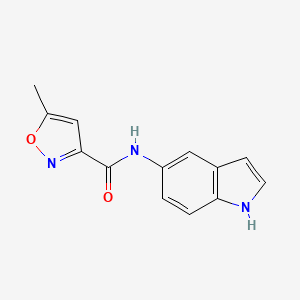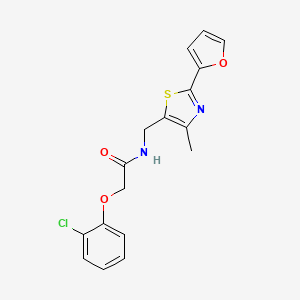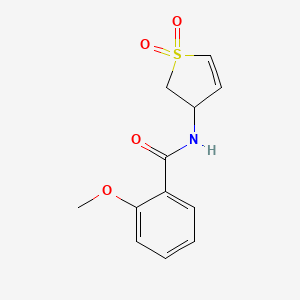
N-(1H-indol-5-yl)-5-methyl-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-5-yl)-5-methyl-3-isoxazolecarboxamide, also known as INDIGO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. INDIGO is a heterocyclic compound that contains both indole and isoxazole rings, making it a unique and versatile molecule.
Scientific Research Applications
Intermediate for Disubstituted 1-(indolin-5-yl)methanamines
The compound can be used as an intermediate for various disubstituted 1-(indolin-5-yl)methanamines . These compounds may be of interest as substances with useful pharmacological properties .
Biological Activity
The compound can be used in the study of biological activity. For example, 2,3-dihydroindoles (indolines) are important structural components presented in many natural products and biologically active compounds .
Interaction with RCAR/PYR/PYL Receptor Proteins
The compound can be used in the study of receptor proteins. Some of indolinylmethyl sulfonamides showed a strong affinity for RCAR/PYR/PYL receptor proteins in wheat .
4. Inhibitor of Human Monoamine Oxidase (MAO) A and B The compound was tested as a potential inhibitor of human monoamine oxidase (MAO) A and B . It demonstrated a notable inhibition with an IC 50 value of 0.036 μM for the MAO-B and isoform specificity .
Drug Research for Neuroprotective Drugs
The compound can be used in drug research for neuroprotective drugs. The new active MAO-B inhibitor may serve as a candidate for the future discovery of therapeutic agents for neurodegenerative disorders such as Parkinson’s disease .
PIM2 Inhibitors
A series of twenty-five PIM2 inhibitors reported in the literature containing 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines scaffold was studied by using two computational techniques . This suggests that the compound could potentially be used in the development of PIM2 inhibitors.
Mechanism of Action
Target of Action
The primary target of N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide is Mitogen-Activated Protein Kinase 14 (MAPK14) . MAPK14 is a protein kinase that plays a crucial role in cellular responses to cytokines and stress. It is involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
The compound interacts with its target, MAPK14, by binding to the active site of the kinase. This interaction inhibits the kinase activity of MAPK14, thereby preventing the phosphorylation and activation of downstream targets
Biochemical Pathways
The inhibition of MAPK14 affects multiple biochemical pathways. MAPK14 is involved in the regulation of various cellular processes, including the production of inflammatory cytokines . Therefore, the inhibition of MAPK14 can lead to a decrease in the production of these cytokines, potentially affecting inflammatory responses .
Pharmacokinetics
Similar compounds have been shown to have high gastrointestinal absorption and to be brain-penetrant . These properties suggest that the compound may have good bioavailability.
Result of Action
The inhibition of MAPK14 by N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide can lead to a decrease in the production of inflammatory cytokines . This could potentially result in anti-inflammatory effects at the cellular level.
properties
IUPAC Name |
N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-6-12(16-18-8)13(17)15-10-2-3-11-9(7-10)4-5-14-11/h2-7,14H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGHVVSAQTZVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912367.png)

![Methyl 3-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]thiophene-2-carboxylate](/img/structure/B2912369.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide](/img/structure/B2912372.png)
![{1,1-dioxido-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2912380.png)
![(2,5-Dimethylfuran-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2912381.png)

![(E)-N-(3-fluorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2912383.png)
![2-Chloro-N-[(2S,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-yl]propanamide](/img/structure/B2912384.png)



